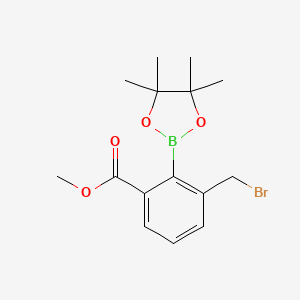

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS No.:

Cat. No.: VC15882998

Molecular Formula: C15H20BBrO4

Molecular Weight: 355.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BBrO4 |

|---|---|

| Molecular Weight | 355.03 g/mol |

| IUPAC Name | methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3 |

| Standard InChI Key | VFDQYJDAJPLBRP-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr |

Introduction

Chemical Identity and Structural Properties

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to the class of aryl boronic esters, which are pivotal in modern synthetic chemistry. The compound’s molecular formula is C₁₅H₂₀BBrO₄, with a molecular weight of 355.03–355.04 g/mol . Its structure comprises a benzoate core substituted with a bromomethyl group at the 3-position and a pinacol-protected boronate ester at the 2-position. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the boronic acid’s stability, preventing premature hydrolysis .

Key Structural Features:

-

Boronate Ester: The pinacol group stabilizes the boron atom, facilitating handling and storage compared to free boronic acids .

-

Bromomethyl Substituent: This electrophilic site enables further functionalization via nucleophilic substitution or cross-coupling reactions .

-

Methyl Ester: The ester group at the 4-position influences solubility and reactivity, particularly in hydrolysis-sensitive environments .

| Property | Value | Source |

|---|---|---|

| CAS Number | 2058056-24-7 | |

| Molecular Formula | C₁₅H₂₀BBrO₄ | |

| Molecular Weight | 355.03–355.04 g/mol | |

| SMILES | O=C(OC)C1=CC=CC(CBr)=C1B2OC(C)(C(C)(O2)C)C | |

| Storage Temperature | Refrigerator |

Synthesis and Manufacturing

The synthesis of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves palladium-catalyzed borylation reactions. A plausible route, inferred from analogous compounds , involves the Miyaura borylation of a brominated precursor:

-

Starting Material: Methyl 3-bromomethyl-2-bromobenzoate undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Reaction Conditions: The process is conducted under inert atmosphere (argon/nitrogen) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

-

Product Isolation: The crude product is purified via column chromatography or recrystallization to achieve ≥95% purity .

Critical Parameters:

-

Catalyst Efficiency: Palladium catalysts with bulky ligands enhance selectivity for the desired boronate ester .

-

Solvent Choice: Polar aprotic solvents optimize reaction kinetics while minimizing side reactions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester moiety participates in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. This reaction is foundational in synthesizing biaryl structures prevalent in pharmaceuticals and agrochemicals . For example, coupling with aryl bromides yields extended π-conjugated systems used in optoelectronic materials .

Functional Group Transformations

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, introducing diverse functionalities. This versatility is exploited in drug discovery to append pharmacophores or solubilizing groups .

Pharmaceutical Intermediates

Tagged as a building block for "Pharmaceutical Research" , this compound is integral in synthesizing kinase inhibitors and antiviral agents. Its boronate group enables late-stage diversification, streamlining the production of drug candidates.

Recent Advances and Comparative Analysis

Analogous Boronate Esters

Compounds like methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 955929-54-1) share similar reactivity but differ in substitution patterns, affecting their electronic properties and application scope . For instance, electron-withdrawing groups (e.g., trifluoromethyl in CAS 1045795-70-7 ) enhance electrophilicity, accelerating cross-coupling rates.

Innovations in Catalysis

Recent studies emphasize ligand design to improve catalytic efficiency in borylation reactions. Bulky phosphine ligands reduce homocoupling byproducts, increasing yields of target boronate esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume